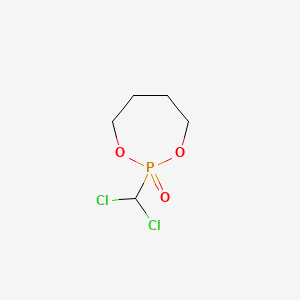
nickel;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel titanium alloys are primarily produced through vacuum melting techniques. Common methods include vacuum induction melting (VIM), vacuum arc remelting (VAR), and electron beam melting . These processes ensure high purity and uniform composition of the alloy. The alloy is then subjected to various thermo-mechanical processes such as hot rolling, forging, and drawing to achieve the desired shape and mechanical properties .
Industrial Production Methods
In industrial settings, nickel titanium is often produced using self-propagating high-temperature synthesis (SHS) combined with spark plasma sintering (SPS). This method involves a high heating rate to initiate the SHS reaction, followed by milling and SPS consolidation to achieve the final product . This approach minimizes the formation of undesirable phases and ensures a high-quality alloy.
Chemical Reactions Analysis
Types of Reactions
Nickel titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: When exposed to air, nickel titanium forms a passive oxide layer that enhances its corrosion resistance.
Reduction: Nickel titanium can be reduced using hydrogen gas at high temperatures to remove surface oxides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Catalysts such as nickel or titanium oxides are used under controlled conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nickel and titanium oxides.
Reduction: Pure nickel titanium alloy with reduced surface oxides.
Substitution: Formation of new metal alloys or compounds with altered properties.
Scientific Research Applications
Nickel titanium is extensively used in various scientific research fields due to its unique properties .
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and cross-coupling reactions.
Medicine: Utilized in minimally invasive surgical procedures and dental applications.
Industry: Applied in aerospace, automotive, and robotics for its shape memory and superelastic properties.
Mechanism of Action
. This transformation occurs between two different crystal phases: austenite and martensite.
Comparison with Similar Compounds
Nickel titanium is unique compared to other shape memory alloys due to its combination of shape memory effect, superelasticity, and biocompatibility .
Similar Compounds
Copper-Aluminum-Nickel: Another shape memory alloy with similar properties but less biocompatibility.
Iron-Manganese-Silicon: Exhibits shape memory effect but lacks the superelasticity of nickel titanium.
Titanium-Nickel-Hafnium: Modified version of nickel titanium with enhanced high-temperature performance.
Nickel titanium stands out due to its superior combination of properties, making it highly versatile and valuable in various applications.
Properties
CAS No. |
12059-18-6 |
|---|---|
Molecular Formula |
Ni2Ti |
Molecular Weight |
165.254 g/mol |
IUPAC Name |
nickel;titanium |
InChI |
InChI=1S/2Ni.Ti |
InChI Key |
AGRZSLXZTRXJMD-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


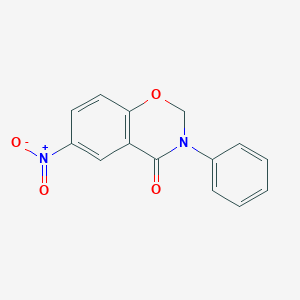
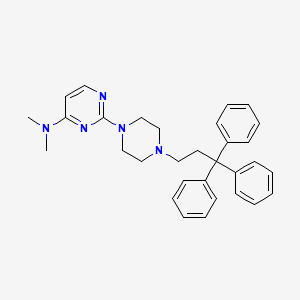
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
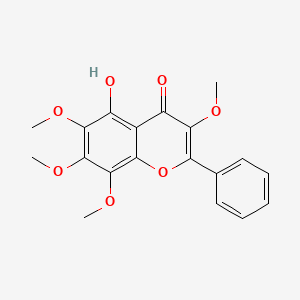
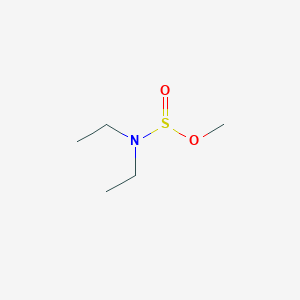
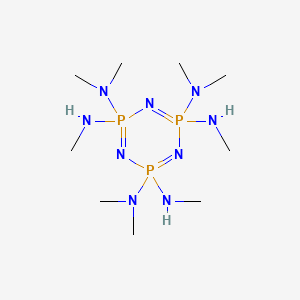


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
